molecular formula C5H4F3LiN2O2S B2658857 lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate CAS No. 2193066-89-4

lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate

Cat. No. B2658857
CAS RN: 2193066-89-4
M. Wt: 220.09
InChI Key: CPIUORFAGDOGJF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate, also known as LiTMP, is a lithium salt that has been widely used in organic synthesis as a strong base and nucleophile. It is a white crystalline powder that is highly soluble in polar solvents such as THF, DMSO, and DMF. LiTMP has been extensively studied for its unique properties and applications in various fields, including organic synthesis, material science, and pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is based on its ability to donate a lone pair of electrons to the substrate, thereby forming a new bond. lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a strong base due to the high electronegativity of the sulfur atom in the sulfinyl group, which stabilizes the negative charge on the lithium ion.
Biochemical and Physiological Effects:
lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate has not been extensively studied for its biochemical and physiological effects, as it is primarily used in organic synthesis. However, studies have shown that lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate can cause irritation to the skin and eyes, and may be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One advantage of using lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate in organic synthesis is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields and purity. However, lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is highly reactive and can be difficult to handle, requiring careful attention to safety precautions. Additionally, lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is sensitive to moisture and air, which can affect its reactivity and stability.

Future Directions

There are several future directions for the use of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate in organic synthesis. One area of research is the development of new synthetic methodologies using lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate as a reagent, such as the synthesis of chiral compounds and the preparation of functionalized materials. Another area of research is the investigation of the mechanism of action of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate, including its interactions with substrates and its role in catalysis. Additionally, the development of new synthetic routes to prepare lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate and its derivatives may lead to improved reactivity and stability, as well as new applications in organic synthesis and material science.
Conclusion:
In conclusion, lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate is a versatile reagent that has been widely used in organic synthesis for its strong base and nucleophilic properties. Its unique properties make it a useful tool for the synthesis of complex organic molecules and materials. However, its high reactivity and sensitivity to moisture and air require careful attention to safety precautions. Further research on the mechanism of action and synthetic applications of lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate may lead to new discoveries and applications in organic synthesis and material science.

Synthesis Methods

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate can be synthesized by reacting lithium metal with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinyl chloride in the presence of a suitable solvent such as THF or diethyl ether. The reaction produces lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate as a white solid precipitate, which can be isolated by filtration and washed with a non-polar solvent.

Scientific Research Applications

Lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate has been widely used in organic synthesis as a strong base and nucleophile. It can be used to deprotonate a wide range of acidic compounds, including alcohols, phenols, and carboxylic acids. This property makes lithium(1+) ion 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinate a useful reagent in the synthesis of complex organic molecules, such as natural products and pharmaceuticals.

properties

IUPAC Name

lithium;1-methyl-3-(trifluoromethyl)pyrazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S.Li/c1-10-2-3(13(11)12)4(9-10)5(6,7)8;/h2H,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIUORFAGDOGJF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C=C(C(=N1)C(F)(F)F)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3LiN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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